molecular formula C9H20O B100318 2,2-Dimethyl-3-heptanol CAS No. 19549-70-3

2,2-Dimethyl-3-heptanol

Cat. No. B100318
CAS RN: 19549-70-3
M. Wt: 144.25 g/mol
InChI Key: QENWAAAGDINHGE-UHFFFAOYSA-N
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Patent
US08524948B2

Procedure details

20 g (0.232 mol) of pivaldehyde dissolved in 600 mL of THF was added to a 2 L 3-neck round bottom flask equipped with a magnetic stir bar, thermometer and rubber stopper. The vessel was maintained under N2. The reaction mixture was cooled to −65° C. in a dry ice/acetone bath. 112 mL (0.279 mmol) of a 2.5 M BuLi solution in hexane was slowly added in 5 mL portions with a 20 mL glass syringe, maintaining the temperature below −55° C. The reaction was stirred at −60° C. for one hour, then allowed to warm to −5° C. over one hour. The reaction was cooled again to −60° C. and slowly quenched with NH4Cl/H2O solution, maintaining the temperature below −50° C. 100 mL of water were added and the reaction was allowed to warm to room temperature. The THF was removed on a rotary evaporator with a bath temperature of 25° C. until an oil was observed. The product was extracted with ethyl ether, and the ether was dried and evaporated carefully to yield 31.0 g of 2,2-dimethyl-heptan-3-ol that was used directly in a subsequent oxidation reaction. 1H NMR (CDCl3, 500 MHz) δ (ppm): 3.2 (m, 1H), 1.2-1.7 (m, 3H), 0.93 (m, 3H), 0.89 (s, 9H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:5]=[O:6])([CH3:4])[CH3:3].[Li][CH2:8][CH2:9][CH2:10][CH3:11]>C1COCC1.CCCCCC>[CH3:1][C:2]([CH3:4])([CH:5]([OH:6])[CH2:8][CH2:9][CH2:10][CH3:11])[CH3:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)(C)C=O
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −60° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a 2 L 3-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was maintained under N2
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −55° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −5° C. over one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled again to −60° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched with NH4Cl/H2O solution
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −50° C
ADDITION
Type
ADDITION
Details
100 mL of water were added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The THF was removed on a rotary evaporator with a bath temperature of 25° C. until an oil
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether was dried
CUSTOM
Type
CUSTOM
Details
evaporated carefully

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C(CCCC)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.